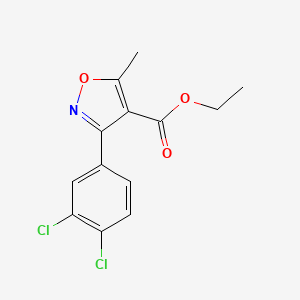
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a nitro group, an oxetane ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate typically involves multi-step reactions. One common method includes the following steps :
Hydrogenation: Using hydrogen gas and 10% palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) at 20°C for 4 hours.
Acid Treatment: Treating the intermediate with toluene-4-sulfonic acid in acetonitrile at 50°C for 2 hours.
Cyclization: Reacting with 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine in water at 20°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Cyclization: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and 10% palladium on carbon in tetrahydrofuran.
Acid Treatment: Toluene-4-sulfonic acid in acetonitrile.
Cyclization: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine in water.
Major Products Formed
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of various substituted benzoates.
Cyclization: Formation of complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate is not well-documented. its effects are likely related to its ability to undergo various chemical reactions, such as reduction and substitution, which can modify its structure and properties. The molecular targets and pathways involved would depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with different substituents on the benzoate ring.
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Clave InChI |
HTYWVEUBCLGQES-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



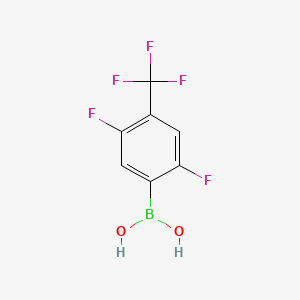
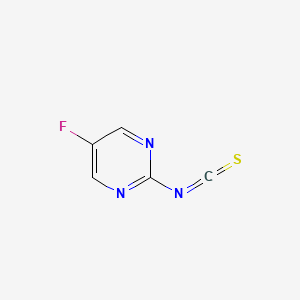
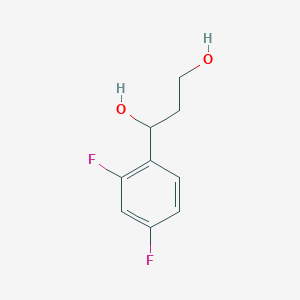
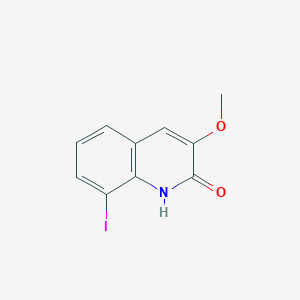
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
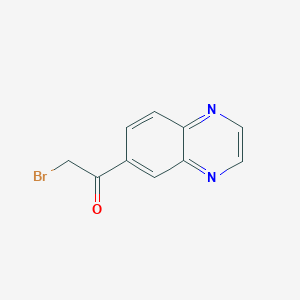
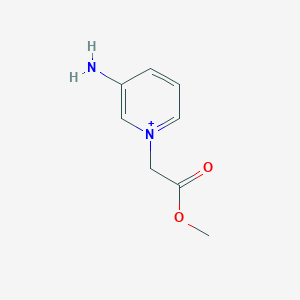


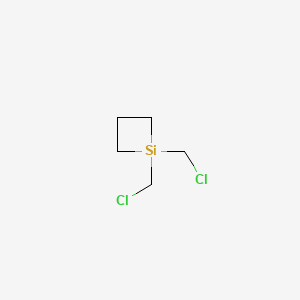
![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
